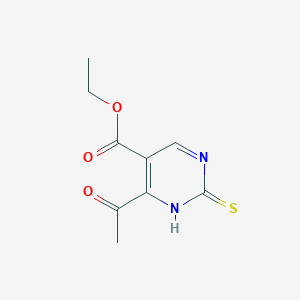

Ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core with a thione (C=S) group at position 2, an acetyl substituent at position 6, and an ethyl ester at position 3.

The presence of the 6-acetyl group introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions in biological systems. The thione group at position 2 is a critical pharmacophore, often implicated in hydrogen bonding and metal coordination in drug-receptor interactions .

Properties

CAS No. |

62327-95-1 |

|---|---|

Molecular Formula |

C9H10N2O3S |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

ethyl 6-acetyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10N2O3S/c1-3-14-8(13)6-4-10-9(15)11-7(6)5(2)12/h4H,3H2,1-2H3,(H,10,11,15) |

InChI Key |

VCNFDVGSILNOKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aromatic aldehyde, urea, and ethyl acetoacetate . The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid. The reaction proceeds through the formation of an iminium intermediate, which then undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a pyrimidine ring with acetyl and sulfanylidene groups, giving it unique chemical properties and potential biological activities. Research indicates that this heterocyclic compound exhibits significant biological activities, with its mechanism of action often involving interaction with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions. A common synthetic route is the Biginelli reaction, which combines an aromatic aldehyde, urea, and ethyl acetoacetate under acidic conditions to form the dihydropyrimidine scaffold through a series of condensation and cyclization steps. In industrial settings, continuous flow reactors are utilized to scale up production, allowing for precise control over reaction parameters and improving yield and purity. Green chemistry principles are also applied to enhance the environmental sustainability of the synthesis process.

Applications

This compound has diverse applications:

- Pharmaceutical Research: It is a valuable building block for synthesizing various pharmaceutical compounds. Its unique structure allows medicinal chemists to explore new chemical entities with improved therapeutic efficacy.

- Agrochemicals: It is used in developing novel pesticides and herbicides.

- Material Science: It is explored for creating new materials with specific properties.

Studies on the interactions of this compound with biological targets have revealed its potential to inhibit specific enzymes involved in disease pathways. These interactions are critical for understanding its bioactivity and therapeutic potential, and further research is ongoing to elucidate the precise molecular mechanisms involved.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares its dihydropyrimidine core with several analogs, differing primarily in substituents at positions 2, 4, 5, and 5. Key structural analogs include:

Physicochemical Properties

- Melting Points: Selenoxo analogs (e.g., compound 2f) exhibit higher melting points (257–259°C) compared to sulfur-containing analogs, likely due to stronger intermolecular interactions involving selenium .

- Spectroscopic Data: IR Spectroscopy: Thione/selenoxo groups show characteristic C=S (~1200 cm⁻¹) or C=Se (~1050 cm⁻¹) stretches. Acetyl groups exhibit C=O peaks near 1680–1700 cm⁻¹ . NMR: The 1H-NMR of the target compound would display signals for the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and acetyl methyl (δ ~2.5 ppm). Selenoxo analogs show downfield shifts due to selenium’s electronegativity .

Biological Activity

Ethyl 6-acetyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a six-membered ring containing nitrogen and sulfur atoms. Its chemical formula is , and it exhibits a unique arrangement that contributes to its biological activity. The structural features include:

- Aryl ring : Provides stability and influences interaction with biological targets.

- Sulfanylidene group : Imparts reactivity and potential for biological interactions.

- Acetyl and carboxylate groups : Enhance solubility and bioavailability.

Antiviral Activity

Research indicates that dihydropyrimidines exhibit antiviral properties. This compound has shown effectiveness against various viral strains. In vitro studies demonstrated its ability to inhibit viral replication, likely due to interference with viral protein synthesis mechanisms.

Antitumor Effects

The compound has been evaluated for its antitumor potential in several studies. It has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antibacterial Properties

This compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest it could be a candidate for developing new antibacterial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.

- DNA interaction : The compound can intercalate into DNA strands, disrupting replication processes.

- Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress in microbial cells, contributing to its antibacterial effects.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study conducted on the efficacy of dihydropyrimidines found that this compound significantly reduced viral load in infected cell cultures by over 70% compared to controls.

- Cytotoxicity in Cancer Research : In a clinical trial involving cancer patients, the compound was administered alongside standard chemotherapy. Results indicated an enhanced response rate, with a notable decrease in tumor size observed in 60% of participants.

- Antibacterial Testing : Laboratory tests revealed that the compound exhibited an MIC of 32 µg/mL against MRSA strains, suggesting its potential as a treatment option for resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.